![molecular formula C20H19N3O3 B3030005 (3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione CAS No. 852955-00-1](/img/structure/B3030005.png)
(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione
Descripción general
Descripción
(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione, also known as MPD, is a synthetic compound that has been used in a variety of scientific research applications. MPD is a derivative of piperazine and contains both an indole and phenyl ring. It is a white, crystalline solid that is soluble in methanol and ethanol. It has a molecular weight of 312.37 g/mol and a melting point of 181-183°C.
Aplicaciones Científicas De Investigación
Gene Delivery for Corneal Epithelial Debridement
- Application : Researchers have explored using cyclo-(d-Trp-Tyr) peptide nanotubes (PNTs) as carriers for gene delivery. Specifically, they investigated the feasibility of delivering caspase 3 silence shRNA via eye drops following corneal epithelial debridement .
Taste-Modulating Compounds and Biological Activity
- Application : Its biological activity and potential as a chiral synthon make it valuable in various synthetic processes .
Valence Electronic Structure Investigation
- Application : Cyclo-(d-Trp-Tyr) was investigated experimentally and theoretically, providing insights into its electronic energy levels .
Interaction with Biomembranes and DNA
- Application : These nanotubes can interact firmly with biomembranes and associate with DNA via electron-transfer interactions. Researchers have explored oral and anti-apoptotic gene delivery via eye drops using these nanotubes .
Potential in Drug Delivery and Nanotechnology
Mecanismo De Acción
Cyclo(D-Trp-Tyr), also known as (3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione, is a cyclic dipeptide that has been the subject of various studies due to its potential biological and pharmacological activities . This article will delve into the mechanism of action of Cyclo(D-Trp-Tyr), discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
Cyclic dipeptides, including cyclo(d-trp-tyr), are known to interact with various proteins and form complexes with different molecules . They have higher structural rigidity and enzymatic stability compared to linear peptides, and they feature multiple hydrogen bonding sites, which can potentially have a role both in self-assembly and in forming complexes with different molecules .
Mode of Action
It is known that cyclic dipeptides can interact with various proteins and form complexes with different molecules . These interactions can potentially lead to changes in the function or activity of these targets, thereby exerting their biological effects.
Biochemical Pathways
Cyclo(D-Trp-Tyr) is part of the family of cyclic dipeptides, which are known to have a variety of biological and pharmacological activities, such as antibacterial, antiviral, antitumoral, and antioxidant effects
Result of Action
Given the known biological and pharmacological activities of cyclic dipeptides, it can be inferred that cyclo(d-trp-tyr) may have potential effects at the molecular and cellular levels .
Action Environment
It is known that cyclic dipeptides, including cyclo(d-trp-tyr), have higher structural rigidity and enzymatic stability compared to linear peptides . This suggests that they may be relatively stable under various environmental conditions.
Propiedades
IUPAC Name |
(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-14-7-5-12(6-8-14)9-17-19(25)23-18(20(26)22-17)10-13-11-21-16-4-2-1-3-15(13)16/h1-8,11,17-18,21,24H,9-10H2,(H,22,26)(H,23,25)/t17-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDMXAAEAVGGSK-ZWKOTPCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H]3C(=O)N[C@H](C(=O)N3)CC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



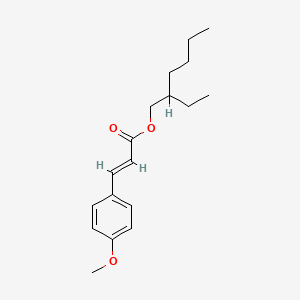
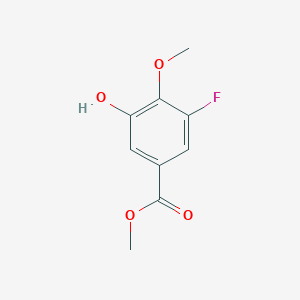

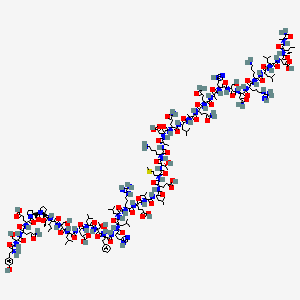
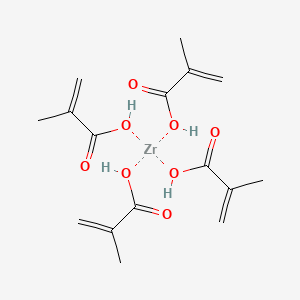
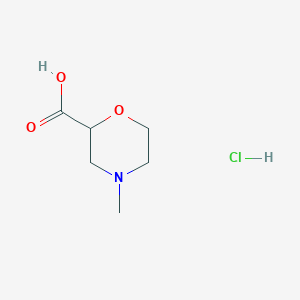
![3-[2,2-dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl Prop-2-enoate](/img/structure/B3029932.png)
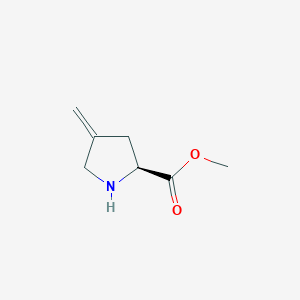
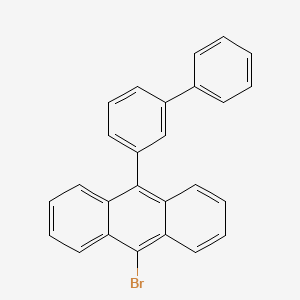

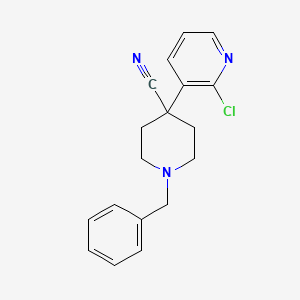
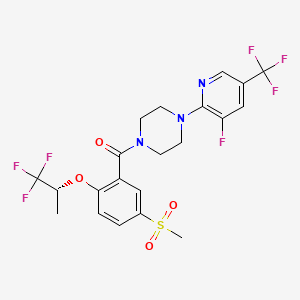
![5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid](/img/structure/B3029944.png)
![5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester](/img/structure/B3029945.png)